molecular formula C10H10N2O B8458774 1-(1H-indol-3-yl)ethanone oxime

1-(1H-indol-3-yl)ethanone oxime

Cat. No.: B8458774
M. Wt: 174.20 g/mol
InChI Key: ZUYHZNAHKFXLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indol-3-yl)ethanone oxime is an oxime derivative featuring an indole moiety, a heterocyclic aromatic structure known for its biological relevance. The compound has garnered attention for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains . Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol . The indole ring contributes to its activity by enhancing interactions with bacterial targets, while the oxime group (-NOH) provides structural versatility for derivatization .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H10N2O/c1-7(12-13)9-6-11-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3

InChI Key

ZUYHZNAHKFXLAO-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CNC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Derivatives

Structural and Physicochemical Properties

The following table summarizes key physicochemical and biological data for 1-(1H-indol-3-yl)ethanone oxime and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
This compound C₁₀H₁₀N₂O 174.2 Indole ring, oxime group Antibacterial (MIC: 1 µg/mL vs. S. aureus)
1-(3-Chloro-4-methylphenyl)ethanone oxime C₉H₁₀ClNO 183.64 Chloro and methyl substituents No activity data; melting point: 98–100°C
(Z)-1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethanone oxime C₉H₁₀N₂O₄ 210.19 Nitro and hydroxyl groups, intramolecular H-bonds Structural isomerization noted
Sertaconazole (oxime-containing antifungal) C₂₀H₁₅Cl₃N₂OS 437.77 Imidazole, dichlorophenyl, oxime ether Antifungal (vs. Candida spp.)
1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime Varies ~250–300 Pyrazole substitution Synthesized; activity not detailed
Key Observations:
  • Indole vs. Phenyl Substitutions: The indole ring in this compound enhances antibacterial potency compared to phenyl-substituted oximes (e.g., 1-(3-chloro-4-methylphenyl)ethanone oxime), which lack significant reported activity .
  • Hybrid Structures : Sertaconazole combines an oxime ether with an imidazole group, demonstrating how structural hybridization expands therapeutic applications (e.g., antifungal vs. antibacterial) .
Antibacterial Activity
  • This compound Derivatives: Akunuri et al. (2021) synthesized 35 derivatives, with compound 37 showing an MIC of 1 µg/mL against S. aureus, outperforming penicillin (MIC = 125–250 µg/mL) but less potent than levofloxacin (MIC = 0.25 µg/mL) .
  • Non-Indole Oximes: Propanone and butanone oxime ethers with tetrahydroquinoxaline groups showed MICs of 62.5–125 µg/mL against E. coli and S. aureus, significantly higher than indole-based derivatives, underscoring the indole moiety’s role in enhancing activity .
Antifungal and Antiproliferative Activity
  • Sertaconazole : This oxime-containing antifungal agent targets ergosterol synthesis in fungi, illustrating how oxime ethers can be tailored for specific mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.